5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
Properties
IUPAC Name |
5,6-dimethyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-9(2)15-13-11(12(8)18)14(19)17(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUPZJTMDYLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-amino-1H-pyrazole with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine scaffold . Further modifications can be achieved through reductive desulfurization, hydrolysis, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can inhibit specific kinases involved in cancer progression. The compound's ability to act as a tyrosine kinase inhibitor (TKI) has been particularly noted.
Case Study:
A series of synthesized derivatives were tested against various cancer cell lines. The results indicated that modifications at the 2 and 6 positions of the pyrazolo[3,4-b]pyridine framework enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit the production of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | IC50 (µM) | Target Cytokine |
|---|---|---|
| Compound A | 12.5 | TNF-α |
| Compound B | 15.0 | IL-6 |
| 5,6-Dimethyl-2-phenyl | 10.0 | IL-1β |
This table summarizes the inhibitory concentrations of various compounds on key inflammatory markers, highlighting the efficacy of 5,6-dimethyl-2-phenyl in comparison to other derivatives .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its derivatives have shown activity against both gram-positive and gram-negative bacteria.
Case Study:
In vitro studies demonstrated that certain derivatives exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that substituents at the phenyl ring could enhance antimicrobial efficacy .
Organic Electronics
Pyrazolo[3,4-b]pyridine derivatives are being explored for their potential use in organic electronic devices due to their favorable electronic properties.
Data Table: Electronic Properties of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | Band Gap (eV) | Mobility (cm²/Vs) |
|---|---|---|
| 5,6-Dimethyl-2-phenyl | 2.0 | 0.5 |
| Compound X | 1.8 | 0.7 |
This table illustrates the electronic properties of selected compounds relevant for applications in organic photovoltaics and transistors .
Pesticidal Activity
Emerging research indicates that pyrazolo[3,4-b]pyridine derivatives can serve as novel pesticides due to their ability to disrupt specific biological pathways in pests.
Case Study:
Field trials conducted on crops treated with formulations containing pyrazolo[3,4-b]pyridine derivatives showed a significant reduction in pest populations compared to untreated controls. The mechanism was linked to interference with the pests' metabolic pathways .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and molecular targeting capabilities.
Uniqueness
5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings. This structure provides distinct electronic properties and reactivity, making it a valuable scaffold in drug discovery and development.
Biological Activity
5,6-Dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (often referred to as a pyrazolo[3,4-b]pyridine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique pyrazolo[3,4-b]pyridine scaffold. Its molecular formula is , with a molecular weight of approximately 246.28 g/mol. The structural features contribute to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against different cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Among these derivatives, this compound exhibited significant cytotoxicity. The compound demonstrated an IC50 value of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Mechanism of Action : The compound was found to induce cell cycle arrest at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. Additionally, it promoted early and late apoptosis in treated cells . This suggests that the compound may interfere with DNA synthesis and repair mechanisms critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is influenced by their substitution patterns:
- Substituents Influence : Variations in substituents on the phenyl ring significantly affect the anticancer potency. For example, compounds with hydroxyl groups showed enhanced activity against MCF7 and HCT-116 cell lines compared to their unsubstituted counterparts .
Inhibition of Kinases
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers:
- TRKA Inhibition : A study synthesized multiple derivatives and assessed their inhibitory effects on TRKA. The results indicated that many derivatives exhibited nanomolar inhibitory activities against this target . This inhibition is crucial as TRK overactivation is linked to tumor progression.
Case Studies
Several case studies have illustrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- HeLa Cell Study : Compound 9a (a derivative) showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
- MCF7 and HCT116 Study : Another derivative demonstrated selective activity against MCF7 and HCT116 cell lines with IC50 values indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with diketones or β-ketoesters. For example, multi-component reactions involving phenylhydrazine, acetylacetone, and ammonium acetate under acidic conditions (e.g., acetic acid) can yield the pyrazolo[3,4-b]pyridine core. Solvent choice (e.g., ethanol vs. methanol) and temperature (80–100°C) significantly affect cyclization efficiency and purity .
Q. How do the substituents (5,6-dimethyl and 2-phenyl groups) influence the compound's reactivity and biological activity?
- Methodology : The electron-donating methyl groups at positions 5 and 6 enhance steric hindrance, potentially reducing metabolic degradation. The 2-phenyl group contributes to π-π stacking interactions with aromatic residues in biological targets. Computational studies (e.g., DFT calculations) can quantify substituent effects on electron density and binding affinity .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodology : Use UV-Vis spectroscopy to confirm π-conjugation (λmax ~260–300 nm), IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and NMR (¹H/¹³C) to resolve methyl, phenyl, and pyrazolo-pyridine protons. High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity (>95%) .
Advanced Research Questions
Q. How can researchers address synthetic challenges, such as low yields during cyclization or side-product formation?
- Methodology : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aminopyrazole to diketone) and employ catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization. Side products (e.g., open-chain intermediates) can be minimized via reflux in aprotic solvents (e.g., DMF) and stepwise temperature control .
Q. What strategies are effective for elucidating the mechanism of biological activity (e.g., enzyme inhibition)?
- Methodology : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50 determination using fluorogenic substrates. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate findings with site-directed mutagenesis of key residues in the target protein .
Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?
- Methodology : Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤1%). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of literature data should account for differences in cell lines or protein isoforms .
Q. What approaches are recommended for designing derivatives with enhanced solubility or target selectivity?
- Methodology : Introduce polar groups (e.g., -OH, -SO3H) at the 7H position to improve aqueous solubility. For selectivity, employ structure-activity relationship (SAR) studies by modifying the phenyl group (e.g., para-fluoro substitution) and assess off-target effects via kinome-wide profiling .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Methodology : Use in vitro liver microsome assays (human/rat) to measure half-life (t½) and CYP450 inhibition. LogP values (HPLC-derived) predict membrane permeability. In vivo studies in rodent models can assess bioavailability and tissue distribution via LC-MS/MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
